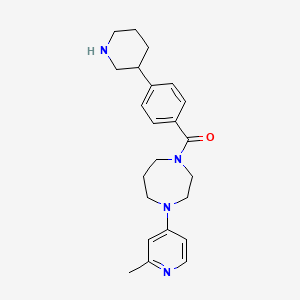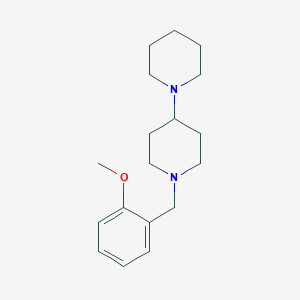
1'-(2-methoxybenzyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-1,4'-bipiperidine, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds known as piperidines, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. This compound has also been found to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the protection against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is its high potency and selectivity for its target receptors. It has been found to be highly effective in various in vitro and in vivo models of neurological disorders. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a short half-life, which limits its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 1'-(2-methoxybenzyl)-1,4'-bipiperidine. One of the major areas of research is the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the elucidation of the molecular mechanism of action of this compound, which will provide insights into its therapeutic potential. Furthermore, the therapeutic potential of this compound in various neurological disorders such as depression, anxiety, and schizophrenia needs to be explored further. Finally, the safety and toxicity of this compound need to be evaluated in preclinical and clinical studies before it can be considered for therapeutic use.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-1,4'-bipiperidine is a promising chemical compound with potential therapeutic applications in various neurological disorders and cancer therapy. Its high potency and selectivity for its target receptors make it a promising candidate for drug development. However, further research is needed to elucidate its molecular mechanism of action, develop novel analogs with improved pharmacokinetic and pharmacodynamic properties, and evaluate its safety and toxicity in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 1'-(2-methoxybenzyl)-1,4'-bipiperidine involves the reaction between 1,4'-bipiperidine and 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been found to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOOODXWOLPCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)
![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
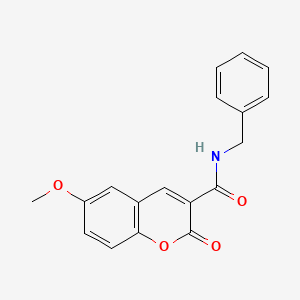
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)
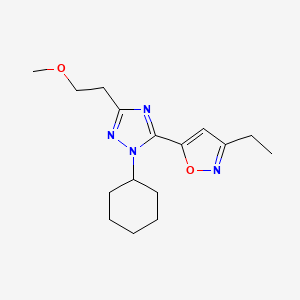
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)
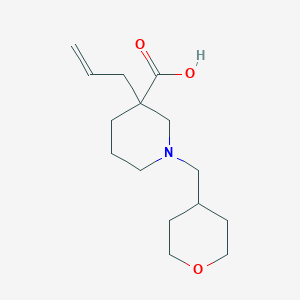
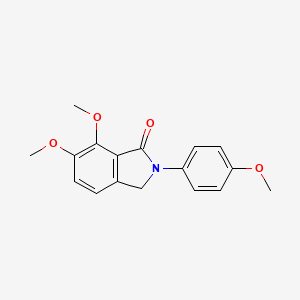
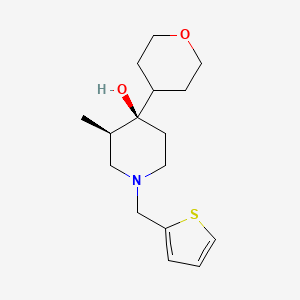
![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)
![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

